6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one
Description
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolin-4(1H)-one core substituted with a chlorine atom at position 6 and a thiophen-2-yl group at position 2. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antioxidant, and kinase inhibition properties. The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the thiophene ring contributes to π-π stacking interactions and metabolic stability .
Properties
CAS No. |
167994-99-2 |
|---|---|
Molecular Formula |
C12H7ClN2OS |
Molecular Weight |
262.72 g/mol |
IUPAC Name |
6-chloro-2-thiophen-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16) |
InChI Key |
HBSBPTJLRMITAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the quinazolinone core or the chlorine atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or bromine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted derivatives at the chlorine position.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinazolinone, including 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, quinazolinone derivatives have been evaluated for their efficacy against human cancer cell lines, demonstrating potential as lead compounds for further drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Quinazolinone derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of specific enzymes or cellular processes critical for microbial survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one has been studied for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Biological Research
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been a focus of research. Its interactions with various biological macromolecules can lead to the modulation of enzyme activity, which is crucial in the development of therapeutic agents targeting diseases like cancer and infections .
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in understanding how structural modifications of the quinazolinone core affect biological activity. By systematically altering substituents on the molecule, researchers can identify which modifications enhance or reduce activity against specific targets .
Materials Science
Development of Functional Materials
Beyond biological applications, 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is being explored for its potential in materials science. Its unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one would depend on its specific biological or chemical target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The presence of the chlorine atom and thiophene ring may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinazolin-4(1H)-ones are highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Quinazolin-4(1H)-one Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine at position 6 (electron-withdrawing) enhances reactivity and target binding, as seen in STAT3 inhibitors like compound 9f . Thiophen-2-yl (electron-rich) may improve membrane permeability due to lipophilic character .
- Heterocyclic Substituents : Thiophene (in the target compound) and thiadiazole (in antitumor agents) contribute to π-stacking but differ in metabolic stability. Thiadiazole derivatives exhibit higher antitumor potency, likely due to sulfur’s role in redox modulation .
- Amino vs. Aryl Substituents: Amino-linked quinazolinones (e.g., 9a–9f) show enhanced selectivity for STAT3 over other kinases, whereas aryl-substituted derivatives (e.g., dichlorohydroxyphenyl) prioritize structural rigidity .
Anticancer Activity :
- STAT3 Inhibition : Compounds like 9f (IC₅₀ = 0.2–1.5 μM) inhibit STAT3 phosphorylation, inducing apoptosis in cancer cells. The thiophene derivative’s activity remains unquantified but is hypothesized to align with sulfur-containing analogues .
- Antitumor Agents : Thiadiazole derivatives (e.g., 221 and 6c ) exhibit IC₅₀ values of 2–10 μM against breast and colon cancer lines, outperforming simpler thiophene derivatives in cytotoxicity .
Antioxidant Properties :
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Parameters
| Compound | Molecular Weight | Rotatable Bonds | Polar Surface Area (Ų) | Predicted Oral Bioavailability |
|---|---|---|---|---|
| 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one | 262.71 | 2 | 58 | High (Veber criteria met) |
| 6-Chloro-2-(3,5-dichloro-2-hydroxyphenyl)quinazolin-4(1H)-one | 341.6 | 3 | 87 | Moderate |
| 6-Iodo-3-phenyl-thiadiazolylmethylthio-quinazolin-4(3H)-one | 479.25 | 5 | 121 | Low |
Analysis :
- The target compound’s low molecular weight (262.71), minimal rotatable bonds (2), and moderate polar surface area (58 Ų) suggest favorable oral bioavailability per Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) .
- Bulky substituents (e.g., iodobenzene in 6c ) increase molecular weight and rotatable bonds, reducing permeability .
Biological Activity
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is , with a molecular weight of approximately 262.715 g/mol. The compound features a quinazolinone core substituted with a chloro group and a thiophene ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.715 g/mol |
| IUPAC Name | 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one |
| CAS Number | 167994-99-2 |
Synthesis
The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the reaction of thiophene derivatives with appropriate quinazolinone precursors. One common method is the condensation of 2-amino benzamide with thiophene-2-carbaldehyde under reflux conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Antimicrobial Activity
Research indicates that compounds related to quinazolinones exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain analogs demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The quinazoline scaffold has been associated with anticancer activity. For instance, derivatives of quinazolinones have shown efficacy in inhibiting cancer cell proliferation in various assays. A specific study highlighted that compounds similar to 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one exhibited cytotoxic effects against different cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory Effects
Recent investigations have also explored the anti-inflammatory properties of quinazoline derivatives. Compounds featuring the quinazoline core have been shown to inhibit inflammatory pathways, specifically through the modulation of NF-kB signaling pathways, indicating their potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Antiviral Activity : A series of quinazoline derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Notably, compounds demonstrated IC50 values in the low micromolar range, indicating significant antiviral effects .
- Structure-Activity Relationship (SAR) : In a comprehensive SAR study, various modifications to the quinazoline structure were assessed for their biological activity. The presence of electron-withdrawing groups such as chlorine was found to enhance potency against specific targets .
- Mechanisms of Action : The mechanisms by which these compounds exert their biological effects often involve enzyme inhibition or receptor modulation. For example, some studies suggest that quinazoline derivatives can inhibit specific kinases involved in cancer progression, thereby reducing cell viability in tumor models .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with anthranilic acid derivatives. For example, N-Methyl anthranilic acid reacts with thiophen-2-carboxylic acid to form an intermediate benzoxazinone, which is then coupled with substituted thiazole amines under reflux conditions. Optimization includes controlling temperature (e.g., 150–170°C for cyclization steps) and using catalysts like anhydrous zinc chloride for condensation reactions . Solvent choice (e.g., ethanol or xylene) and stoichiometric ratios of reactants are critical for improving yields .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the quinazolinone core and substituent positions, particularly the thiophene and chlorine moieties .
- X-ray crystallography : Tools like SHELX are widely used for resolving crystal structures, especially for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinazolinone ring) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What solvents and conditions are suitable for maintaining the stability of this compound during experiments?
The compound is soluble in DMSO when warmed, but prolonged exposure to moisture or light can degrade the quinazolinone core. Storage in inert atmospheres (argon/nitrogen) at −20°C is recommended. For biological assays, use DMSO stock solutions with concentrations ≤10 mM to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this quinazolinone derivative?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6-position to enhance electrophilicity, potentially improving interactions with biological targets like kinases or DNA .
- Heterocyclic replacements : Replace the thiophene ring with 1,3,4-thiadiazole or thiazole to evaluate effects on antitumor or antimicrobial activity .
- Pharmacokinetic optimization : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to improve oral bioavailability, as suggested by Veber’s rules .
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets like NF-κB or AP-1?
- Density Functional Theory (DFT) : Calculate electron density distributions and frontier molecular orbitals to identify reactive sites for target binding .
- Molecular docking (AutoDock Vina, Glide) : Model interactions with transcription factor domains (e.g., NF-κB’s p50/p65 subunits) using crystal structures from the RCSB PDB database .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD values .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Standardize assay protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for antitumor comparisons) .
- Validate via orthogonal methods : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to rule off-target effects .
- Meta-analysis : Pool data from multiple studies using tools like Prism to identify outliers and refine structure-activity trends .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent screening : Use high-boiling-point solvents (e.g., DMF) with slow evaporation at 4°C .
- Co-crystallization : Add small molecules (e.g., acetate ions) to stabilize lattice interactions .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O bonds) to guide crystal engineering .
Q. How can regioselectivity issues during chlorination or thiophene coupling be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
